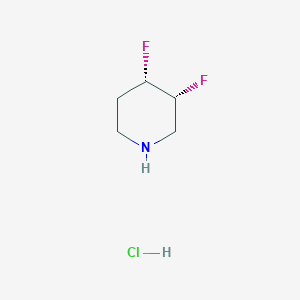

cis-3,4-Difluoropiperidine hydrochloride

Description

Properties

IUPAC Name |

(3R,4S)-3,4-difluoropiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2N.ClH/c6-4-1-2-8-3-5(4)7;/h4-5,8H,1-3H2;1H/t4-,5+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMKCRCSQCCJJO-UYXJWNHNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]([C@H]1F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Spectral Characterization of cis-3,4-Difluoropiperidine Hydrochloride

This guide serves as a technical monograph for the characterization and spectral analysis of cis-3,4-Difluoropiperidine Hydrochloride (CAS 1419101-53-3). It is designed for medicinal chemists and analytical scientists requiring rigorous identification protocols.

Compound Identity

-

Molecular Formula : C

H -

Molecular Weight : 157.59 g/mol (Salt); 121.13 g/mol (Free Base)

-

Stereochemistry : cis-relative configuration (typically supplied as a racemic mixture of (3R,4S) and (3S,4R) unless specified).

Introduction: The Fluorine Effect in Piperidines

In drug discovery, the introduction of fluorine atoms into a piperidine scaffold is a strategic modification to modulate basicity (pKa), metabolic stability, and lipophilicity (LogD). The cis-3,4-difluoro substitution pattern is particularly valuable because it lowers the pKa of the piperidine nitrogen (typically from ~11 to ~8-9), improving oral bioavailability and blood-brain barrier penetration while reducing hERG liability.

Accurate spectral characterization is critical to distinguish the cis-isomer from the thermodynamically more stable trans-isomer (CAS 1419101-24-8), as stereochemistry drastically alters the vector of the dipole moment and subsequent receptor binding affinity.

Spectroscopic Profile & Data Tables

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for establishing the relative cis-stereochemistry. The analysis is complicated by the rapid ring-flipping of the piperidine chair conformers at room temperature.

Solvent Selection : DMSO-

H-NMR (Proton) Profile

| Chemical Shift ( | Multiplicity | Integration | Assignment | Diagnostic Notes |

| 9.40 - 9.80 | Broad Singlet | 2H | NH | Ammonium protons (exchangeable). |

| 5.05 - 5.35 | Multiplet (dm) | 1H | H-3 | Deshielded by geminal fluorine. Large |

| 4.80 - 5.10 | Multiplet (dm) | 1H | H-4 | Deshielded by geminal fluorine. Overlap with H-3 likely. |

| 3.20 - 3.60 | Multiplet | 4H | H-2, H-6 | |

| 2.00 - 2.30 | Multiplet | 2H | H-5 |

Key Stereochemical Indicator :

In the cis-isomer, the vicinal coupling constant

F-NMR (Fluorine) Profile

| Chemical Shift ( | Multiplicity | Assignment | Diagnostic Notes |

| -198.0 to -205.0 | Multiplet | F-3 / F-4 | Shifts are heavily dependent on solvent and concentration. |

Note: In the cis-isomer, the two fluorine atoms are chemically non-equivalent but may appear isochronous (overlapping) if rapid chair-chair interconversion averages their environments. Cooling the sample to -40°C can resolve the individual axial and equatorial fluorine signals.

C-NMR (Carbon) Profile

-

C-3/C-4 (C-F) :

83.0 – 88.0 ppm (Doublet of doublets due to -

C-2/C-6 (C-N) :

40.0 – 45.0 ppm ( -

C-5 :

25.0 – 28.0 ppm.

B. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides fragmentation fingerprints characteristic of fluorinated aliphatics.

Method : LC-MS (ESI, Positive Mode)

-

Molecular Ion [M+H]

: 122.1 m/z (Calculated for C -

Adducts : [M+Na]

= 144.1 m/z (if salt is neutralized).

Fragmentation Pattern (EI/CID) :

-

m/z 122

m/z 102 : Loss of HF (20 Da). Characteristic of vicinal difluorides. -

m/z 102

m/z 82 : Loss of second HF (20 Da), forming the conjugated diene cation.

C. Infrared Spectroscopy (FT-IR)

-

N-H Stretch : 2700 – 3000 cm

(Broad, strong, characteristic of amine salts). -

C-F Stretch : 1000 – 1200 cm

(Strong, multiple bands due to C-F interactions). -

C-H Bend : 1450 cm

(Scissoring).

Experimental Protocols

Protocol A: Preparation for NMR Analysis

To ensure sharp peaks and accurate integration:

-

Weighing : Weigh 10-15 mg of cis-3,4-difluoropiperidine HCl into a clean vial.

-

Solvent Addition : Add 0.6 mL of DMSO-

(containing 0.03% TMS as internal standard).-

Why DMSO? The HCl salt is highly polar. CDCl

often results in poor solubility and broad peaks due to aggregation.

-

-

Mixing : Vortex for 30 seconds until the solution is clear.

-

Acquisition :

-

Run

H (min 16 scans). -

Run

F (min 8 scans) – Crucial for purity check (look for trans impurity peaks). -

Run

F-decoupled

-

Protocol B: Free Base Liberation (for extraction/reaction)

If the free amine is required for coupling reactions:

-

Dissolve the HCl salt in minimal water.

-

Add saturated NaHCO

or 1M NaOH until pH > 10. -

Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.

-

Dry organic layer over Na

SO

Visualization: Characterization Workflow

The following diagram outlines the logical decision tree for verifying the identity and purity of the compound using the spectral data described above.

Caption: Logical workflow for the structural validation of cis-3,4-difluoropiperidine HCl, highlighting the critical NMR checkpoints for stereochemical assignment.

Handling and Stability

-

Hygroscopicity : As a hydrochloride salt, the compound is hygroscopic. Store in a desiccator at 2-8°C.

-

Stability : Stable under acidic and neutral conditions. Avoid prolonged exposure to strong bases unless reacting immediately, as free amines can absorb CO

from the air to form carbamates. -

Safety : Fluorinated piperidines can cause skin and eye irritation. Wear standard PPE (gloves, goggles).

References

-

National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 72207986, trans-3,4-Difluoropiperidine hydrochloride. (Used for structural analog comparison and property derivation). Retrieved from [Link]

-

Sun, H., et al. (2013) . Understanding the Conformational Behavior of Fluorinated Piperidines. (Provides mechanistic insight into the axial/equatorial preferences of fluorine in piperidine rings). Chemistry – A European Journal. [Link]

Sources

- 1. Piperidine, 3,4-difluoro-, hydrochloride (1:1), (3R,4S)-rel- | Aaron Chemicals LLC | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]

- 2. 1419101-53-3|this compound|BLD Pharm [bldpharm.com]

- 3. arctomsci.com [arctomsci.com]

- 5. This compound | 1419101-53-3 [m.chemicalbook.com]

- 6. Schipholweg 1 Haarlem | Virtual tour generated by Panotour [360.martijnvonck.nl]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

Unlocking the Potential of cis-3,4-Difluoropiperidine Hydrochloride: A Technical Guide for Advanced Drug Discovery

Foreword: The Strategic Imperative of Fluorination in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the deliberate and strategic incorporation of fluorine into molecular scaffolds has transcended novelty to become a fundamental tactic. The unique physicochemical properties imparted by this small yet powerful halogen—including enhanced metabolic stability, modulated basicity (pKa), and the ability to form critical binding interactions—provide an unparalleled toolkit for optimizing lead compounds.[1][2][3] Among the myriad of fluorinated building blocks, cis-3,4-difluoropiperidine hydrochloride emerges as a scaffold of significant, yet largely untapped, potential.

This in-depth technical guide is designed for researchers, medicinal chemists, and drug development professionals. It aims to illuminate the promising research avenues for this compound, moving beyond a simple catalog of possibilities to provide a reasoned, scientifically grounded roadmap. We will explore its application in key therapeutic areas, propose novel synthetic strategies, and detail robust experimental workflows. This document is intended to serve not as a rigid protocol, but as a catalyst for innovation, empowering scientists to harness the full potential of this intriguing molecule.

PART 1: The Core Scientific Rationale — Why cis-3,4-Difluoropiperidine?

The piperidine ring is a privileged scaffold, a structural motif frequently found in approved pharmaceuticals due to its favorable pharmacological properties.[4] The introduction of a cis-3,4-difluoro substitution pattern offers a unique confluence of effects that can be strategically exploited:

-

Metabolic Fortification: The carbon-fluorine bond is exceptionally strong, rendering it highly resistant to metabolic degradation by cytochrome P450 enzymes. This intrinsic stability can significantly extend the in vivo half-life of a drug candidate, a critical factor in achieving therapeutic efficacy.[5][6]

-

Conformational Rigidity and Pre-organization: Fluorine substitution profoundly influences the conformational preferences of cyclic systems.[7][8][9] The cis-orientation of the two fluorine atoms can induce a specific ring pucker, effectively locking the molecule into a desired bioactive conformation. This pre-organization can reduce the entropic penalty upon binding to a biological target, thereby enhancing potency.

-

pKa Modulation: The potent electron-withdrawing nature of fluorine atoms lowers the basicity of the piperidine nitrogen. This fine-tuning of the pKa is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, and can be particularly advantageous for improving oral bioavailability and central nervous system (CNS) penetration.[5][10]

-

Novel Binding Interactions: Fluorine can act as a hydrogen bond acceptor and participate in other non-covalent interactions, such as dipole-dipole forces, within a protein's binding pocket. These interactions can lead to improved binding affinity and selectivity for the target.[1][2]

The hydrochloride salt form of this compound ensures good aqueous solubility and stability, making it an ideal starting point for a wide range of chemical transformations.

PART 2: High-Impact Research Areas and Experimental Blueprints

Research Area 1: Central Nervous System (CNS) Drug Discovery

The unique properties of fluorinated piperidines make them particularly well-suited for CNS applications, where blood-brain barrier penetration and metabolic stability are paramount.[11]

Scientific Rationale:

Compounds based on the cis-3,4-difluoropiperidine scaffold are predicted to exhibit enhanced lipophilicity and metabolic resistance, key attributes for successful CNS drugs. The modulated pKa of the piperidine nitrogen can also facilitate passage across the blood-brain barrier and optimize interactions with CNS targets such as ion channels and transporters.[11]

Proposed Target: Dopamine Receptor D4 (D4R) Antagonists for Schizophrenia

The D4 receptor is a well-validated target for the treatment of schizophrenia. The development of selective D4R antagonists has been a long-standing goal in neuroscience research.

Experimental Workflow: Synthesis and Evaluation of Novel D4R Antagonists

This workflow outlines a systematic approach to incorporate the cis-3,4-difluoropiperidine scaffold into novel D4R antagonists.

Caption: Workflow for the development of D4R antagonists.

Detailed Protocol:

-

Library Synthesis:

-

Begin with this compound and perform a series of N-arylation or N-alkylation reactions. A well-established method is the Buchwald-Hartwig amination, coupling the piperidine with a diverse set of aryl halides.

-

Alternatively, reductive amination with various aldehydes can be employed to generate a structurally diverse library of compounds.

-

Purify the synthesized compounds using automated flash chromatography and confirm their structures by LC-MS and NMR.

-

-

In Vitro D4R Binding Assay:

-

Screen the synthesized library for binding affinity to the human D4 receptor expressed in a suitable cell line (e.g., CHO or HEK293 cells).

-

A radioligand binding assay using a known D4R ligand, such as [³H]-spiperone, is a standard and reliable method.

-

Calculate the inhibition constant (Ki) for each compound to determine its binding affinity.

-

-

Functional Antagonism Assay:

-

For compounds with high binding affinity (e.g., Ki < 100 nM), perform a functional assay to confirm antagonist activity.

-

A common approach is to measure the inhibition of agonist-induced cyclic AMP (cAMP) accumulation in cells expressing the D4 receptor.

-

Determine the IC₅₀ values for the most potent antagonists.

-

-

ADME Profiling:

-

For lead candidates, conduct a panel of in vitro ADME assays to assess their drug-like properties.

-

Metabolic Stability: Incubate the compounds with human liver microsomes to determine their metabolic half-life.

-

Permeability: Use a parallel artificial membrane permeability assay (PAMPA) to predict passive diffusion across the blood-brain barrier.

-

Solubility: Measure the thermodynamic and kinetic solubility in phosphate-buffered saline (PBS).

-

Data Presentation: Summary of Lead Candidate Properties

| Compound ID | D4R Ki (nM) | Functional IC₅₀ (nM) | Microsomal t½ (min) | PAMPA Pe (10⁻⁶ cm/s) |

| Lead-01 | 12.5 | 25.1 | > 60 | 8.2 |

| Lead-02 | 8.7 | 15.3 | 45 | 10.5 |

| ... | ... | ... | ... | ... |

Research Area 2: Antiviral Drug Development

The piperidine scaffold is present in several successful antiviral drugs. The unique properties of the cis-3,4-difluoropiperidine moiety can be leveraged to design novel antiviral agents with improved potency and resistance profiles.

Scientific Rationale:

Viral enzymes, such as proteases and reverse transcriptases, are attractive targets for small molecule inhibitors. The conformational constraints and potential for unique binding interactions of the cis-3,4-difluoropiperidine scaffold make it an excellent starting point for the design of novel enzyme inhibitors.

Proposed Target: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

NNRTIs are a cornerstone of highly active antiretroviral therapy (HAART). They bind to an allosteric site on the HIV-1 reverse transcriptase, inhibiting its function.[12] The emergence of drug-resistant viral strains necessitates the development of new NNRTIs with novel modes of binding.

Experimental Workflow: Structure-Based Design of Novel NNRTIs

This workflow employs a structure-based design approach to develop potent NNRTIs incorporating the cis-3,4-difluoropiperidine scaffold.

Caption: Iterative cycle for structure-based NNRTI design.

Detailed Protocol:

-

In Silico Design and Synthesis:

-

Utilize publicly available crystal structures of HIV-1 reverse transcriptase in complex with known NNRTIs (e.g., from the Protein Data Bank).

-

Perform molecular docking studies to explore the binding of cis-3,4-difluoropiperidine-containing fragments within the NNRTI binding pocket.

-

Design a focused library of compounds that are predicted to form favorable interactions and synthesize them.

-

-

Biochemical RT Inhibition Assay:

-

Use a commercially available kit to measure the inhibition of recombinant HIV-1 reverse transcriptase activity.

-

Determine the IC₅₀ values for the synthesized compounds.

-

-

Antiviral Cell-Based Assay:

-

Evaluate the most potent compounds from the biochemical assay for their ability to inhibit HIV-1 replication in a cell-based assay (e.g., using MT-4 cells and measuring p24 antigen levels).

-

Crucially, test the compounds against a panel of wild-type and drug-resistant HIV-1 strains to identify candidates with a high barrier to resistance.

-

Determine the EC₅₀ (half-maximal effective concentration) and CC₅₀ (half-maximal cytotoxic concentration) to calculate the selectivity index (SI = CC₅₀/EC₅₀).

-

-

Structure-Activity Relationship (SAR) Analysis:

-

Analyze the data from the biological assays to establish clear SAR.

-

Use this information to design and synthesize the next generation of compounds with improved potency and resistance profiles, continuing the iterative design cycle.

-

Research Area 3: Novel Synthetic Methodologies

The development of efficient, scalable, and stereoselective synthetic routes to cis-3,4-difluoropiperidine is a critical research area in its own right. While the compound is commercially available, novel synthetic approaches can reduce costs and enable the synthesis of unique analogs.

Scientific Rationale:

Existing synthetic methods may have limitations in terms of yield, scalability, or the use of hazardous reagents.[13] The development of a robust and efficient synthesis is essential for the widespread adoption of this building block in drug discovery programs.

Proposed Approach: Asymmetric Hydrogenation of a Fluorinated Pyridine Precursor

This approach leverages the power of transition metal-catalyzed asymmetric hydrogenation to install the desired stereochemistry in a single step.

Synthetic Scheme Overview:

-

Synthesis of a Dihydropyridine Precursor: Start with a suitably substituted and fluorinated pyridine and perform a partial reduction to the corresponding dihydropyridine.

-

Asymmetric Hydrogenation: Employ a chiral transition metal catalyst (e.g., a rhodium or iridium complex with a chiral phosphine ligand) to stereoselectively hydrogenate the dihydropyridine, yielding the desired cis-3,4-difluoropiperidine.[14]

-

Deprotection and Salt Formation: If necessary, remove any protecting groups and form the hydrochloride salt.

This approach offers the potential for high stereoselectivity and is amenable to scale-up, making it an attractive area for process chemistry research.

PART 3: Conclusion and Future Outlook

This compound is a building block of considerable promise, poised at the intersection of privileged scaffold chemistry and the strategic application of fluorine. The research areas outlined in this guide—CNS drug discovery, antiviral development, and novel synthetic methodologies—represent fertile ground for innovation.

The future of research with this compound will likely involve its application in an even broader range of therapeutic areas, including oncology and metabolic diseases. Furthermore, detailed conformational analysis using advanced NMR techniques and computational modeling will provide deeper insights into its unique properties, enabling more rational and predictive drug design. By embracing the principles of scientific rigor and creative exploration, the scientific community can unlock the full therapeutic potential of this versatile and powerful scaffold.

References

- MySkinRecipes. CIS-3,5-DIFLUOROPIPERIDINE HYDROCHLORIDE.

- Google Patents. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.

- ChemicalBook. (2023).

- Wang, Z., et al. (2021). Design and Synthesis of Quinolizidine Derivatives as Influenza Virus and HIV-1 Inhibitors. ACS Medicinal Chemistry Letters, 12(9), 1435–1441.

- Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929–932.

- Lorthiois, E., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 15(18), 1735–1745.

- Khan, I., et al. (2024). Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase. Bioorganic Chemistry, 148, 107641.

- Scientific Update. (2019).

- Google Patents. WO2013127913A1 - 4,4-difluoro-piperidine-compounds.

- Tokyo Chemical Industry Co., Ltd. 4,4-Difluoropiperidine Hydrochloride.

- PubChem. 4,4-Difluoropiperidine hydrochloride.

- Haraguchi, K., et al. (2014). difluoro-3'-deoxyribonucleosides and its evaluation of the biological activities: discovery of a novel type of anti-HCV agent 3',4'-difluorocordycepin. Bioorganic & Medicinal Chemistry, 22(21), 6037–6046.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527–540.

- Glorius, F., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.

- Mondal, R., Agbaria, M., & Nairoukh, Z. (2021). Fluorinated Rings: Conformation and Application. Chemistry – A European Journal, 27(25), 7193–7213.

- Kang, D., et al. (2020). Development of Novel Dihydrofuro[3,4‑d]pyrimidine Derivatives as HIV-1 NNRTIs to Overcome the Highly Resistant Mutant Strains F227L/V106A and K103N/Y181C. Journal of Medicinal Chemistry, 63(15), 8148–8163.

- Goti, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160.

- The Nairoukh Research Group. (2021).

- O'Hagan, D., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(43), 16349-16355.

- Khan, I., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. European Journal of Medicinal Chemistry, 277, 116743.

- ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry.

- Leroy, J., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6387–6415.

- Encyclopedia.pub. (2023).

- Mondal, R., Agbaria, M., & Nairoukh, Z. (2021). Fluorinated Rings: Conformation and Application. Chemistry – A European Journal, 27(25), 7193–7213.

- ResearchGate. Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated analogues)

- MDPI. (2022). Development and Effects of Influenza Antiviral Drugs.

- Smith, R. C., et al. (2021).

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Fluorinated Rings: Conformation and Application | The Nairoukh Research Group [nairoukh.huji.ac.il]

- 9. Fluorinated Rings: Conformation and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CIS-3,5-DIFLUOROPIPERIDINE HYDROCHLORIDE [myskinrecipes.com]

- 12. lirias.kuleuven.be [lirias.kuleuven.be]

- 13. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]

- 14. mdpi.com [mdpi.com]

The Advent of cis-3,4-Difluoropiperidine: A Technical Guide to its Discovery and Stereoselective Synthesis

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and metabolic properties. Within the privileged class of piperidine-containing pharmaceuticals, the precise stereochemical placement of fluorine atoms can profoundly influence biological activity and clinical outcomes. This technical guide provides an in-depth exploration of the discovery and seminal synthesis of cis-3,4-difluoropiperidine, a building block of significant interest in drug development. We will delve into the scientific rationale that propelled its creation, the intricacies of its first stereoselective synthesis, and the broader implications for the design of novel therapeutics. This document serves as a comprehensive resource, detailing the causality behind experimental choices and providing field-proven insights for researchers in the field.

Introduction: The Strategic Imperative for Fluorinated Piperidines

The piperidine moiety is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural products.[1] Its saturated heterocyclic ring system provides a versatile three-dimensional scaffold that can be functionalized to interact with a wide range of biological targets. The introduction of fluorine into this scaffold has emerged as a transformative strategy in drug design.[2][3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can be leveraged to:

-

Modulate Basicity (pKa): The electron-withdrawing nature of fluorine can significantly lower the basicity of the piperidine nitrogen. This is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for off-target interactions, such as with the hERG ion channel.

-

Enhance Metabolic Stability: The robust C-F bond is resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase a drug's half-life and bioavailability.[4]

-

Influence Conformation and Binding Affinity: The stereospecific placement of fluorine can induce favorable conformational biases in the piperidine ring, leading to enhanced binding affinity and selectivity for the target protein.[5] The axial preference of fluorine in certain fluorinated piperidines, for instance, has been shown to be crucial for the activity of some drug candidates.[2][5]

Given these advantages, the development of synthetic methodologies to access stereochemically defined fluorinated piperidines is of paramount importance. The synthesis of cis-3,4-difluoropiperidine, in particular, presented a significant synthetic challenge, requiring precise control over the stereochemistry of two adjacent fluorine-bearing carbon centers.

The Discovery of a Stereoselective Pathway: The Dearomatization-Hydrogenation Approach

While a singular "discovery" of cis-3,4-difluoropiperidine in isolation is not prominently documented, its conceptualization and eventual synthesis are rooted in the broader quest for stereocontrolled access to multi-fluorinated saturated heterocycles. A significant breakthrough in this area came from the work of Glorius and colleagues, who developed a rhodium-catalyzed dearomatization-hydrogenation (DAH) process for the synthesis of all-cis-(multi)fluorinated piperidines from readily available fluoropyridine precursors.[2] This methodology represents the first and most direct route to achieving the cis-stereochemistry of vicinally difluorinated piperidines.

The core innovation of this approach lies in a one-pot reaction that circumvents the challenges associated with traditional multi-step synthetic routes, which often suffer from low yields and poor stereoselectivity.[2] The DAH process elegantly combines a dearomatization step, which breaks the aromaticity of the starting fluoropyridine, with a subsequent hydrogenation that saturates the ring system, all while preserving the fluorine substituents and establishing their cis-relationship.[2]

Mechanistic Insights and Rationale

The DAH process is predicated on the initial dearomatization of the fluoropyridine ring using a borane reagent, such as pinacol borane (HBpin), in the presence of a rhodium catalyst.[2] This step is crucial as it transforms the relatively inert aromatic ring into a more readily hydrogenated diene intermediate. The borane reagent also serves to protect the Lewis-basic nitrogen of the pyridine, preventing catalyst poisoning.[2]

The subsequent hydrogenation of the diene intermediates, catalyzed by the same rhodium complex, proceeds in a highly diastereoselective manner to yield the all-cis-fluorinated piperidine.[2] The stereochemical outcome is dictated by the catalyst's approach to the diene, leading to the delivery of hydrogen atoms from the same face of the molecule.

Synthesis of cis-3,4-Difluoropiperidine: A Detailed Protocol

The following protocol for the synthesis of cis-3,4-difluoropiperidine is based on the groundbreaking dearomatization-hydrogenation methodology.[2]

Starting Material: 3,4-Difluoropyridine

The synthesis commences with the commercially available or readily synthesized 3,4-difluoropyridine.

Experimental Workflow

Caption: Workflow for the Synthesis of cis-3,4-Difluoropiperidine HCl.

Step-by-Step Protocol:

-

Reactor Preparation: A high-pressure reactor is charged with 3,4-difluoropyridine (1.0 eq.), the Rh-CAAC catalyst ([Rh(COD)Cl]2 and CAAC ligand, 0.5-2 mol%), and anhydrous tetrahydrofuran (THF).

-

Reagent Addition: Pinacol borane (HBpin, 1.5-2.0 eq.) is added to the reaction mixture under an inert atmosphere.

-

Hydrogenation: The reactor is sealed and pressurized with hydrogen gas (5-20 bar). The reaction mixture is stirred vigorously at room temperature for 12-24 hours.

-

In Situ Protection: After depressurization, the reaction is quenched by the addition of trifluoroacetic anhydride (TFA). This step is crucial to derivatize the volatile piperidine product, facilitating its isolation.

-

Purification: The solvent is removed under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to afford N-trifluoroacetyl-cis-3,4-difluoropiperidine.

-

Deprotection: The N-TFA protected piperidine is dissolved in methanol, and a solution of HCl in dioxane is added. The mixture is stirred at room temperature, and the solvent is evaporated to yield cis-3,4-difluoropiperidine hydrochloride as the final product.

Quantitative Data

| Parameter | Value |

| Starting Material | 3,4-Difluoropyridine |

| Key Reagents | Rh-CAAC catalyst, Pinacol Borane, H₂ |

| Diastereomeric Ratio (cis:trans) | >99:1 |

| Isolated Yield (after deprotection) | High |

Structural Elucidation and Stereochemical Assignment

The stereochemistry of the final product is unequivocally assigned as cis based on comprehensive NMR spectroscopic analysis. The coupling constants between the fluorine atoms and adjacent protons are diagnostic of their relative orientation on the piperidine ring. For the cis-isomer, specific through-space and through-bond correlations are observed in 2D-NMR experiments (e.g., NOESY, HSQC, HMBC), confirming the spatial proximity of the two fluorine atoms on the same side of the ring.

Applications in Drug Discovery and Development

The availability of stereochemically pure cis-3,4-difluoropiperidine opens new avenues for the design of novel drug candidates with improved pharmacological profiles. This building block can be incorporated into a variety of molecular scaffolds to:

-

Fine-tune the pKa of lead compounds to optimize their ADME properties.

-

Introduce conformational constraints to enhance binding affinity and selectivity.

-

Block sites of metabolism to increase drug half-life.

-

Serve as a novel scaffold for the development of central nervous system (CNS) active agents, where precise control over lipophilicity and basicity is critical for blood-brain barrier penetration.

Conclusion

The development of a robust and highly stereoselective synthesis of cis-3,4-difluoropiperidine via a rhodium-catalyzed dearomatization-hydrogenation process marks a significant advancement in synthetic organofluorine chemistry. This methodology provides researchers with a powerful tool to access a previously challenging structural motif. The insights gained from this work will undoubtedly accelerate the discovery and development of next-generation therapeutics with enhanced efficacy and safety profiles. The principles of this synthetic strategy, emphasizing stereocontrol and efficiency, serve as a paradigm for the design of complex fluorinated molecules for a wide range of applications in science and medicine.

References

-

The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry. [Link]

-

Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition. [Link]

-

The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. [Link]

-

Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

Sources

- 1. WO2013127913A1 - 4,4-difluoro-piperidine-compounds - Google Patents [patents.google.com]

- 2. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 4. researchgate.net [researchgate.net]

- 5. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Conformational Analysis of cis-3,4-Difluoropiperidine

Abstract

The strategic incorporation of fluorine into piperidine scaffolds is a powerful tool in modern medicinal chemistry, profoundly influencing the conformational behavior and, consequently, the pharmacological properties of bioactive molecules.[1] This guide provides an in-depth technical exploration of the conformational analysis of cis-3,4-difluoropiperidine, a key structural motif in drug development. We will dissect the intricate interplay of stereoelectronic effects that govern its three-dimensional structure, detail robust experimental and computational methodologies for its characterization, and offer insights into the practical implications for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Piperidines in Drug Discovery

The piperidine ring is a privileged scaffold, ubiquitous in a vast array of pharmaceuticals.[1] Its conformational flexibility allows it to adopt various shapes to interact with biological targets. The introduction of fluorine atoms can dramatically alter this conformational landscape, leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity.[2][3] Specifically, fluorination can modulate the pKa of the piperidine nitrogen, which is crucial for optimizing drug solubility, membrane permeability, and reducing off-target effects such as hERG channel affinity.[4] Understanding the conformational preferences of fluorinated piperidines like cis-3,4-difluoropiperidine is therefore paramount for rational drug design.

The Conformational Landscape of cis-3,4-Difluoropiperidine

The conformational analysis of cis-3,4-difluoropiperidine centers on the equilibrium between two primary chair conformations: one with the fluorine atoms in an axial-equatorial (a,e) arrangement and the other with them in an equatorial-axial (e,a) arrangement. The relative stability of these conformers is dictated by a subtle balance of several stereoelectronic effects.[5]

Key Stereoelectronic Effects at Play

-

Gauche Effect: The tendency for electron-withdrawing groups on adjacent carbons to adopt a gauche orientation is a significant stabilizing factor.[6] In the case of cis-3,4-difluoropiperidine, a gauche relationship between the two C-F bonds can influence the conformational equilibrium.

-

Hyperconjugation: Stabilizing interactions arise from the donation of electron density from a filled bonding orbital (e.g., σC-H) to an adjacent empty antibonding orbital (e.g., σ*C-F).[7] The anti-periplanar alignment required for optimal hyperconjugation plays a crucial role in determining the preferred orientation of the fluorine atoms.[8]

-

Charge-Dipole Interactions: In the protonated state (piperidinium ion), strong electrostatic interactions between the positive charge on the nitrogen and the negative end of the C-F dipole can significantly favor conformations where the fluorine atom is axial (C-F···H-N+).[8][9]

-

Dipole Minimization and Solvation Effects: The overall molecular dipole moment and its interaction with the solvent environment can also influence conformational preferences.[8] Polar solvents may stabilize conformers with larger dipole moments.[7]

The interplay of these forces determines the dominant conformation in different environments.

Methodologies for Conformational Analysis

A combination of experimental and computational techniques is essential for a comprehensive understanding of the conformational behavior of cis-3,4-difluoropiperidine.

Experimental Approach: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the solution-phase conformation of fluorinated molecules.[10] Specifically, 19F NMR and the analysis of coupling constants are invaluable.[11][12]

Experimental Protocol: Determination of Fluorine Orientation using 3J(19F,1H) Coupling Constants

-

Sample Preparation: Dissolve a precisely weighed sample of cis-3,4-difluoropiperidine (or its N-protected derivative) in a suitable deuterated solvent (e.g., CDCl3, D2O, DMSO-d6) to a concentration of approximately 5-10 mg/mL.

-

NMR Data Acquisition:

-

Acquire a standard 1H NMR spectrum to identify the proton resonances.

-

Acquire a 19F NMR spectrum to observe the fluorine signals.

-

Acquire a 1H-19F Heteronuclear Single Quantum Coherence (HSQC) spectrum to correlate fluorine atoms with directly attached protons.

-

Acquire a high-resolution 1H NMR spectrum, paying close attention to the multiplets corresponding to the protons on the carbons bearing the fluorine atoms (H3 and H4).

-

-

Data Analysis:

-

Measure the three-bond fluorine-proton coupling constants (3JF,H).

-

A large coupling constant (typically > 20 Hz) is indicative of an anti-periplanar (diaxial) relationship between the fluorine and the coupled proton.[8]

-

A small coupling constant (typically < 10 Hz) suggests a gauche (axial-equatorial or equatorial-equatorial) relationship.

-

By analyzing the coupling patterns, the axial or equatorial orientation of the fluorine atoms can be deduced.[13]

-

Computational Approach: Density Functional Theory (DFT) Calculations

Computational chemistry provides detailed insights into the relative energies and geometries of different conformers.[14]

Computational Protocol: Conformational Energy Profile using DFT

-

Conformer Generation: Build the initial 3D structures of the possible chair conformations of cis-3,4-difluoropiperidine using molecular modeling software.

-

Geometry Optimization and Frequency Calculation:

-

Perform geometry optimization for each conformer using a suitable DFT functional and basis set. Functionals like M06-2X or ωB97X-D with a triple-zeta basis set (e.g., 6-311+G(d,p) or aug-cc-pVTZ) are recommended for their good handling of non-covalent interactions.[14]

-

Perform a frequency calculation on each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

-

Energy Calculation:

-

Calculate the single-point energies of the optimized conformers.

-

To account for solvent effects, employ a polarizable continuum model (PCM).[8]

-

-

Data Analysis:

-

Compare the relative Gibbs free energies (ΔG) of the conformers to determine their relative populations at a given temperature.

-

Analyze key geometric parameters such as dihedral angles and bond lengths.

-

Quantitative Data Summary

The following table presents hypothetical but realistic data for the conformational analysis of N-Boc-protected cis-3,4-difluoropiperidine, illustrating the expected outcomes from the described methodologies.

| Conformer | F at C3 | F at C4 | Calculated Relative Gibbs Free Energy (ΔG) in CHCl3 (kcal/mol) | Key 3JF,H Coupling Constant |

| Chair 1 | Axial | Equatorial | 0.00 (Reference) | 3JF3a,H4a ≈ 25-35 Hz |

| Chair 2 | Equatorial | Axial | +0.85 | 3JF4a,H3a ≈ 25-35 Hz |

Note: The relative energies and coupling constants are illustrative and can be influenced by the N-substituent and solvent.

Visualizing Conformational Equilibria and Workflows

Diagram 1: Conformational Equilibrium of cis-3,4-Difluoropiperidine

Caption: Ring flip equilibrium between the two chair conformers.

Diagram 2: Experimental Workflow for Conformational Analysis

Caption: Computational workflow using Density Functional Theory.

Conclusion and Outlook

The conformational analysis of cis-3,4-difluoropiperidine reveals a complex interplay of stereoelectronic forces that can be effectively probed through a synergistic combination of high-resolution NMR spectroscopy and DFT calculations. A thorough understanding of these conformational preferences is not merely an academic exercise; it provides a rational basis for designing molecules with improved pharmacological profiles. By fine-tuning the three-dimensional structure of the piperidine scaffold through strategic fluorination, medicinal chemists can enhance target engagement, optimize ADME properties, and ultimately accelerate the discovery of novel therapeutics.

References

- The Discovery and Strategic Application of Fluorinated Piperidines in Modern Drug Development: An In-depth Technical Guide. Benchchem.

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(61), 14018. [Link]

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chem. Eur. J., 26, 6141-6146. [Link]

-

Pinto, A., et al. (2020). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. [Link]

- The Role of Fluorinated Piperazines in Modern Drug Discovery. (2026). Benchchem.

-

Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]

-

Hunter, L., et al. (2010). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed. [Link]

-

The conformational preferences of fluorinated piperidine derivatives... ResearchGate. [Link]

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

- Technical Support Center: Conformational Analysis of Flexible Fluorin

-

Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ResearchGate. [Link]

-

Champagne, P. A., et al. (2018). Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. Accounts of Chemical Research. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. [Link]

-

Nairoukh, Z., et al. (2021). Fluorinated Rings: Conformation and Application. ResearchGate. [Link]

-

F. J. P. et al. (2019). Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations. RSC Advances. [Link]

-

Jones, P. G., et al. (2015). Two polymorphs of 4-hydroxypiperidine with different NH configurations. CrystEngComm. [Link]

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update. [Link]

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publications. [Link]

-

A Computational Study of Vicinal Fluorination in 2,3- Difluorobutane: Implications for Conformational Control in Alkane Chains. (2014). University of Southampton. [Link]

-

Soong, R., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. [Link]

-

Fluorine NMR. Spectra of conformationally constrained Gem-difluorocyclohexanes. ResearchGate. [Link]

-

delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. (2022). The Ohio State University. [Link]

-

Stereoelectronic effect. Wikipedia. [Link]

-

NMR Spectroscopy: a Tool for Conformational Analysis. auremn. [Link]

-

PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. (2020). YouTube. [Link]

-

Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]

-

Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. PubMed. [Link]

-

Corrigendum: Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020). PubMed Central. [Link]

-

Steric Effects on the Configuration of the Nitrogen In Piperidine. Slideshare. [Link]

- WO2013127913A1 - 4,4-difluoro-piperidine-compounds.

-

Stereoelectronic Effects. (2017). YouTube. [Link]

-

Stereoelectronic Effects_Chong_2024. Baran Lab. [Link]

- CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.

-

Simulations provide map to treasure trove of fluorinated compounds. (2022). EurekAlert!. [Link]

-

Computational Fluorine Scanning Using Free-Energy Perturbation. PubMed. [Link]

-

Computational Fluorine Scanning Using Free-Energy Perturbation. ResearchGate. [Link]

-

Stereoelectronic Effects in Organic Chemistry, Prof. Oliver Reiser, Uni Regensburg, Lecture 1. (2017). YouTube. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Stereoelectronic effect - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. d-nb.info [d-nb.info]

- 8. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. auremn.org.br [auremn.org.br]

- 11. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: A Detailed Protocol for the Stereoselective Synthesis of cis-3,4-Difluoropiperidine Hydrochloride

Introduction

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] Among the myriad of fluorinated scaffolds, piperidines are of particular interest due to their prevalence in pharmaceuticals.[1] This application note provides a comprehensive guide for the stereoselective synthesis of cis-3,4-difluoropiperidine hydrochloride, a valuable building block for drug discovery and development. The methodologies described herein are grounded in established chemical principles and supported by peer-reviewed literature, offering researchers a reliable pathway to this important compound.

The strategic placement of two fluorine atoms in a cis configuration on the piperidine ring creates a unique conformational bias and polarity, which can be exploited to fine-tune the biological activity of drug candidates. This guide will detail a robust synthetic approach, explain the mechanistic underpinnings of the key stereoselective transformations, and provide step-by-step experimental protocols.

Reaction Scheme and Mechanistic Rationale

The proposed synthetic route to this compound leverages a powerful and stereoselective hydrogenation of a readily accessible fluorinated pyridine precursor. This approach is favored for its efficiency and high diastereoselectivity in establishing the desired cis stereochemistry.[1][3]

Overall Synthetic Strategy

Figure 1: Proposed synthetic pathway for this compound.

Part 1: Protection of the Pyridine Nitrogen

The initial step involves the protection of the nitrogen atom of 3,4-difluoropyridine. This is crucial to prevent catalyst poisoning and to modulate the reactivity of the pyridine ring during the subsequent hydrogenation step. A common and effective protecting group for this purpose is the benzyloxycarbonyl (Cbz) group.

Part 2: Diastereoselective Hydrogenation

The key transformation to establish the cis stereochemistry is the hydrogenation of the protected 3,4-difluoropyridine. Heterogeneous catalysis, typically using palladium on carbon (Pd/C) or a similar noble metal catalyst, is highly effective for this purpose.[1][3] The reaction proceeds via the adsorption of the pyridine ring onto the catalyst surface, followed by the delivery of hydrogen atoms from the same face of the ring, leading to the exclusive formation of the cis isomer.

Mechanism of Stereoselectivity

Figure 2: Simplified mechanism of cis-selective hydrogenation on a catalyst surface.

Part 3: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Cbz protecting group and the formation of the hydrochloride salt. This can be efficiently achieved in a one-pot procedure by treating the protected piperidine with a solution of hydrogen chloride (HCl) in a suitable solvent, such as methanol or dioxane.[4]

Experimental Protocols

Materials and Equipment

-

3,4-Difluoropyridine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Palladium on carbon (10 wt. % Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Hydrogen chloride solution (e.g., 4 M in dioxane or prepared in methanol)

-

Standard laboratory glassware

-

Magnetic stirrer

-

Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

-

Rotary evaporator

Protocol 1: Synthesis of N-Benzyloxycarbonyl-3,4-difluoropyridine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-difluoropyridine (1.0 eq) in dichloromethane (DCM).

-

Base Addition: Add an aqueous solution of sodium bicarbonate (2.0 eq).

-

Protection: Cool the mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (1.1 eq) dropwise while stirring vigorously.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: cis-Selective Hydrogenation

-

Catalyst Preparation: In a suitable hydrogenation vessel, suspend N-benzyloxycarbonyl-3,4-difluoropyridine (1.0 eq) and 10% Pd/C (5-10 mol %) in methanol.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 50-100 psi) and shake or stir the mixture vigorously at room temperature.

-

Reaction Monitoring: Monitor the uptake of hydrogen. The reaction is typically complete within 24 hours. Progress can also be monitored by LC-MS.

-

Workup: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen or argon.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.

-

Concentration: Concentrate the filtrate under reduced pressure to obtain the crude N-benzyloxycarbonyl-cis-3,4-difluoropiperidine.

Protocol 3: Deprotection and Formation of Hydrochloride Salt

-

Reaction Setup: Dissolve the crude N-benzyloxycarbonyl-cis-3,4-difluoropiperidine (1.0 eq) in methanol.

-

Acidification: Cool the solution to 0 °C and slowly add a solution of hydrogen chloride (excess, e.g., 2-3 eq) in methanol or dioxane.

-

Precipitation: Stir the mixture at room temperature for 2-4 hours. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the solid product by filtration.

-

Purification: Wash the collected solid with cold diethyl ether and dry under vacuum to yield this compound.

Data Summary

The following table summarizes expected yields and key analytical data for the synthesis.

| Step | Product | Typical Yield | Diastereomeric Ratio (cis:trans) | Analytical Characterization |

| Protection | N-Benzyloxycarbonyl-3,4-difluoropyridine | >90% | N/A | ¹H NMR, ¹³C NMR, MS |

| cis-Selective Hydrogenation | N-Benzyloxycarbonyl-cis-3,4-difluoropiperidine | 85-95% | >95:5 | ¹H NMR, ¹⁹F NMR, MS |

| Deprotection & Salt Formation | This compound | >95% | >95:5 | ¹H NMR, ¹⁹F NMR, MS, m.p. |

Conclusion

This application note outlines a reliable and highly stereoselective method for the synthesis of this compound. By following the detailed protocols, researchers can efficiently produce this valuable building block for application in drug discovery and development. The key to success lies in the carefully controlled diastereoselective hydrogenation of the protected difluoropyridine precursor. The described procedures are scalable and utilize commercially available reagents, making this synthesis accessible to a broad range of chemistry laboratories.

References

-

Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC - NIH. [Link]

-

Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]

-

DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES. Semantic Scholar. [Link]

-

Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis - ACS Publications. [Link]

-

Organic & Biomolecular Chemistry. SciSpace. [Link]

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

-

Enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry. PubMed. [Link]

- Preparation method of 4, 4-difluoropiperidine hydrochloride.

Sources

Application Note: Synthetic Strategies for Vicinal Difluoropiperidines

Executive Summary

Vicinal difluoropiperidines are high-value pharmacophores in modern drug discovery. The "gauche effect" inherent to the vicinal difluoro motif (

This guide details two distinct, robust protocols for the synthesis of 3,4-difluoropiperidines , the most common vicinal motif. We distinguish between the Stepwise Stereoselective Route (yielding the cis-isomer) and the Direct Electrophilic Route (yielding the trans-isomer).

Strategic Analysis of Synthetic Routes

The synthesis of vicinal difluorides on a saturated ring requires strict stereochemical control. Unlike linear systems, the piperidine ring imposes torsional constraints that dictate the outcome of nucleophilic substitutions.

The Stereochemical Divergence

-

Route A (Cis-Selective): Relies on the trans-diaxial opening of an epoxide followed by an

deoxofluorination with inversion. This "double inversion" logic (net retention relative to the epoxide, but cis relative to the ring) is the gold standard for high diastereomeric purity. -

Route B (Trans-Selective): Utilizes direct electrophilic fluorination via a fluoronium ion intermediate. The subsequent anti-attack by a fluoride source yields the trans-difluoride.

Visual Workflow

The following diagram illustrates the divergent pathways to access both stereoisomers from a common starting material.

Detailed Experimental Protocols

Protocol A: Synthesis of cis-3,4-Difluoro-N-Boc-piperidine

Mechanism: Epoxide opening (Anti)

Step 1: Epoxidation

-

Reagents: N-Boc-1,2,3,6-tetrahydropyridine (1.0 equiv), m-CPBA (1.2 equiv), DCM (

). -

Procedure: Dissolve N-Boc-tetrahydropyridine in DCM (0.2 M) and cool to 0 °C. Add m-CPBA portion-wise. Stir at room temperature (RT) for 16 h.

-

Workup: Quench with saturated

(to destroy peroxides) and saturated -

Outcome: N-Boc-7-oxa-3-azabicyclo[4.1.0]heptane (Epoxide).

Step 2: Epoxide Opening to Fluorohydrin

-

Reagents: Epoxide (from Step 1), Olah’s Reagent (Pyridine·9HF) or

.-

Safety Note: HF reagents are corrosive and toxic. Use plasticware (HDPE/PP) and specific HF safety gloves.

-

-

Procedure: In a PTFE vessel, dissolve the epoxide in DCM. Cool to 0 °C. Dropwise add Pyridine·9HF (1.5 equiv fluoride). Stir at RT for 4–12 h.[1]

-

Mechanism: The fluoride attacks the epoxide in a trans-diaxial fashion (Fürst-Plattner rule), yielding the trans-fluorohydrin.

-

Purification: Quench carefully with saturated

(gas evolution!). Flash chromatography (Hex/EtOAc). -

Intermediate: trans-3-Fluoro-4-hydroxy-N-Boc-piperidine.

Step 3: Deoxofluorination (The Inversion Step)

-

Reagents: trans-Fluorohydrin, Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST.

-

Procedure:

-

Dissolve trans-fluorohydrin in anhydrous DCM under

. Cool to -78 °C. -

Add Deoxo-Fluor (1.5 equiv) dropwise.

-

Allow to warm to RT slowly over 12 h.

-

Critical: Do not heat above 40 °C as DAST/Deoxo-Fluor can decompose explosively.

-

-

Workup: Quench by dropwise addition to saturated

at 0 °C. -

Result: The

attack of fluoride displaces the activated hydroxyl group with inversion of configuration. -

Final Product: cis-3,4-Difluoro-N-Boc-piperidine .

Protocol B: Synthesis of trans-3,4-Difluoro-N-Boc-piperidine

Mechanism: Electrophilic Fluorination via Fluoronium Ion. Target Stereochemistry: trans (Anti-difluoro).

Direct Difluorination

-

Substrate: N-Boc-1,2,3,6-tetrahydropyridine.

-

Reagents: Selectfluor (1.2 equiv), Pyridine·9HF (as the nucleophilic fluoride source), DCM or MeCN.

-

Note: Standard electrophilic fluorination of alkenes often requires a nucleophilic fluoride source to open the intermediate cation.

-

-

Procedure:

-

Mechanism:

-

Step 1: Selectfluor (

equivalent) attacks the alkene to form a cationic fluoronium bridge (syn-addition). -

Step 2: Fluoride anion (

) attacks the bridge from the opposite face (anti-attack).

-

-

Purification: Standard aqueous workup and silica chromatography.

-

Final Product: trans-3,4-Difluoro-N-Boc-piperidine .

Stability & Handling of 2,3-Difluoropiperidines

While 3,4-difluoropiperidines are chemically stable, 2,3-difluoropiperidines present a unique stability challenge due to the fluorine at the C2 (hemiaminal) position.

-

Instability: A fluorine atom at C2 (adjacent to nitrogen) creates an

-fluoroamine. If the nitrogen is basic (amine), it can spontaneously eliminate HF to form an imine/enamine. -

Stabilization Strategy: The nitrogen must be protected with a strong electron-withdrawing group (EWG) such as Boc, Cbz, or Tosyl. This reduces the lone pair availability, preventing the elimination of fluoride.

-

Synthesis Note: 2,3-Difluoropiperidines are typically accessed via the fluorination of N-Boc-2,3-dihydropyridine (enecarbamate) using Selectfluor.

Summary Data Table

| Parameter | Protocol A (Stepwise) | Protocol B (Direct) |

| Target Isomer | cis-3,4-Difluoro | trans-3,4-Difluoro |

| Starting Material | N-Boc-Tetrahydropyridine | N-Boc-Tetrahydropyridine |

| Key Reagents | mCPBA, HF-Py, Deoxo-Fluor | Selectfluor, HF-Py |

| Step Count | 3 Steps | 1 Step |

| Stereocontrol | High (>95:5 dr) | Moderate to High (typical anti-addition) |

| Major Risk | Deoxo-Fluor thermal instability | HF handling, Selectfluor cost |

| Scalability | High (Multi-gram) | Moderate (Reagent cost) |

References

-

Vicinal difluorination as a C=C surrogate

- Title: Vicinal difluorination as a C=C surrogate: an analog of piperine with enhanced solubility, photostability, and acetylcholinesterase inhibitory activity.

- Source: Beilstein J. Org. Chem. 2020, 16, 2663–2670.

-

URL:[Link]

-

Deoxofluorination Reagents (Deoxo-Fluor/DAST)

- Title: Deoxyfluorin

- Source: Synthesis 2002(17): 2561-2578.

-

URL:[Link]

-

Conformational Analysis of Fluorinated Piperidines

-

Electrophilic Fluorination with Selectfluor

- Title: Selectfluor: mechanistically probing the initial steps of the electrophilic fluorin

- Source: J. Chem. Soc., Perkin Trans. 1, 1999, 2409-2420.

-

URL:[Link]

Sources

N-protection strategies for 3,4-difluoropiperidine

Application Note: Strategic N-Protection of 3,4-Difluoropiperidine in Medicinal Chemistry

Executive Summary & Strategic Analysis

3,4-Difluoropiperidine is a high-value scaffold in modern drug discovery. The introduction of fluorine atoms at the 3- and 4-positions serves two primary medicinal chemistry functions: it lowers the basicity of the piperidine nitrogen (modulating pKa to physiological relevance) and blocks metabolic "soft spots" prone to oxidative metabolism.

However, these same electronic properties present unique synthetic challenges. The strong electron-withdrawing inductive effect (-I) of the fluorine atoms significantly reduces the nucleophilicity of the secondary amine. Furthermore, the presence of

This guide provides validated protocols for N-Boc, N-Cbz, and N-Fmoc protection, specifically optimized to address the reduced reactivity and stability profile of 3,4-difluoropiperidine.

Physicochemical Impact of Fluorination

| Property | Piperidine | 3,4-Difluoropiperidine | Synthetic Implication |

| pKa (Conj. Acid) | ~11.2 | ~8.5 - 9.0 (Est.) | Reduced nucleophilicity; requires activated electrophiles or catalysts. |

| LogP | 0.84 | ~0.6 - 0.9 | Altered solubility; polar solvents (DMF, THF) often preferred over hexanes. |

| Stability | High | Moderate | Risk of E2/E1cB elimination of HF in strong base. |

Decision Matrix: Selecting the Right Group

Before initiating synthesis, select the protection group (PG) based on your downstream chemistry requirements.

Figure 1: Strategic decision tree for protection group selection. Note that while Cbz is standard, its removal via hydrogenation carries a risk of defluorination, making Fmoc a safer orthogonal alternative in some cases.

Detailed Protocols

Protocol A: N-Boc Protection (The Standard)

Rationale: Due to the lowered nucleophilicity of 3,4-difluoropiperidine, standard conditions (Boc anhydride in DCM) may be sluggish. This protocol uses a catalytic nucleophile (DMAP) to accelerate the reaction without requiring heat, which preserves the fluorination pattern.

Reagents:

-

3,4-Difluoropiperidine HCl salt (1.0 equiv)[1]

-

Di-tert-butyl dicarbonate (

) (1.2 equiv) -

Triethylamine (

) (2.5 equiv) -

4-Dimethylaminopyridine (DMAP) (0.05 equiv - Catalyst)

-

Dichloromethane (DCM) (0.2 M concentration)

Step-by-Step Methodology:

-

Free-Basing (In-situ): Suspend the amine hydrochloride salt in DCM at

. Add -

Activation: Add DMAP. This is critical for fluorinated amines to ensure complete conversion without heating.

-

Addition: Add

(dissolved in minimal DCM) dropwise over 10 minutes. -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

-

Checkpoint: Monitor by TLC (Stain: Ninhydrin for SM, PMA for Product). SM spot should disappear.

-

-

Workup: Wash with 1M citric acid (to remove DMAP/Et3N), followed by saturated

and brine. -

Isolation: Dry over

, filter, and concentrate. -

Purification: Silica gel chromatography (0-30% EtOAc/Hexanes).

Self-Validating System:

-

NMR Check: Run a crude NMR. You should see distinct signals for the 3,4-fluorines. If you see new vinylic fluorine signals, HF elimination has occurred (unlikely with

Protocol B: N-Cbz Protection (Acid Stability)

Rationale: Useful when the protecting group must survive acidic deprotection of other moieties (e.g., t-butyl esters).

Reagents:

-

3,4-Difluoropiperidine (1.0 equiv)[1]

-

Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

- (2.5 equiv)

-

Solvent: THF / Water (1:1 mixture)

Step-by-Step Methodology:

-

Preparation: Dissolve the amine and

in the THF/Water mixture at -

Addition: Add Cbz-Cl dropwise. Caution: Exothermic. Maintain temp

to prevent hydrolysis of the reagent. -

Reaction: Vigorously stir at RT for 3 hours. The biphasic nature requires rapid stirring.

-

Workup: Dilute with EtOAc. Separate layers. Wash organic layer with 1M HCl (removes unreacted amine) and brine.

-

Warning - Deprotection Note: When removing Cbz later, use mild hydrogenation conditions (e.g., Pd/C, MeOH, atmospheric pressure). High pressure or acidic Pd conditions can cause hydrodefluorination (stripping the fluorine atoms).

Protocol C: N-Fmoc Protection (Orthogonal Strategy)

Rationale: Ideal for solid-phase synthesis or when both acid and hydrogenation conditions must be avoided.

Reagents:

-

3,4-Difluoropiperidine (1.0 equiv)[1]

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 equiv)

- (2.0 equiv)

-

Solvent: Acetone / Water (1:1) or Dioxane / Water (1:1)

Step-by-Step Methodology:

-

Solubilization: Dissolve amine and bicarbonate in the water fraction. Add the organic solvent.[2][3][4]

-

Addition: Add Fmoc-OSu as a solid or solution in the organic solvent.

-

Note: Fmoc-Cl is not recommended as the generated HCl can be detrimental, and it is more prone to side reactions. Fmoc-OSu is gentler.

-

-

Reaction: Stir at RT for 12 hours. A white precipitate (the product) often forms.

-

Workup: Evaporate the organic solvent (acetone/dioxane) under reduced pressure. Acidify the remaining aqueous layer carefully to pH 4-5 with 1M HCl (do not go lower to avoid Fmoc cleavage). Extract with EtOAc.[5]

Comparative Data & Troubleshooting

| Parameter | N-Boc | N-Cbz | N-Fmoc |

| Yield (Optimized) | 85-95% | 80-90% | 75-85% |

| Reaction Time | 4-6 h | 3 h | 12 h |

| Purification | Silica Gel | Silica / Crystallization | Crystallization |

| Elimination Risk | Low | Low | Low (with Carbonate base) |

| Deprotection | Acid (TFA/HCl) | Base (Piperidine) |

Troubleshooting Guide:

-

Problem: Low conversion.

-

Cause: Reduced nucleophilicity of the amine.

-

Solution: Increase concentration to 0.5 M. Add 10 mol% DMAP. Do not heat above 40°C.

-

-

Problem: "Missing" Fluorine in NMR or extra alkene peaks.

Self-Validating Workflow Visualization

This diagram illustrates the "Check-Act" cycles required to ensure the integrity of the fluorinated scaffold during protection.

Figure 2: Quality control workflow. The critical step is the 19F NMR check to confirm no elimination (vinylic fluorine) occurred.

References

-

Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons.

-

Fluorine in Medicinal Chemistry. Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Chemical Society Reviews, 37(2), 320-330.

-

Synthesis and Properties of 3,4-Difluoropiperidine Derivatives. (General reference for scaffold properties). PubChem Compound Summary.[1][1]

-

N-Boc Protection Protocols (Sigma-Aldrich/Merck). Standard operating procedures for amine protection.

Sources

- 1. trans-3,4-Difluoropiperidine HCl | C5H10ClF2N | CID 72207986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google Patents [patents.google.com]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Application Notes & Protocols: Strategic Use of cis-3,4-Difluoropiperidine Hydrochloride in Nucleophilic Substitution

Senior Application Scientist's Foreword

The strategic incorporation of fluorine into privileged scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune molecular properties for enhanced therapeutic potential.[1] Among these scaffolds, the piperidine ring is ubiquitous in pharmaceuticals, and its fluorinated analogues have become invaluable building blocks. This guide focuses on a particularly strategic reagent: cis-3,4-difluoropiperidine hydrochloride. We will move beyond simple procedural lists to explore the underlying principles—the stereoelectronic effects and conformational biases imparted by the vicinal difluoro motif—that govern its reactivity in nucleophilic substitution reactions. The protocols herein are designed not merely as instructions, but as self-validating systems grounded in mechanistic understanding, empowering researchers to rationally design, execute, and troubleshoot their synthetic strategies.

The Strategic Advantage of Fluorine in the Piperidine Scaffold

The introduction of fluorine into the piperidine ring profoundly alters its physicochemical and pharmacological profile in several predictable and advantageous ways.[1] Understanding these effects is critical to appreciating the utility of cis-3,4-difluoropiperidine.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic oxidation (e.g., by Cytochrome P450 enzymes).[1][2] Replacing metabolically labile C-H bonds with C-F bonds can significantly enhance a drug's pharmacokinetic profile.[2][3]

-

Basicity (pKa) Modulation: Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect, which significantly lowers the basicity (pKa) of the piperidine nitrogen.[2][4][5] This reduction can be crucial for mitigating off-target effects, such as hERG channel affinity, which is often linked to high basicity.[5]

-

Lipophilicity and Permeability: Fluorine substitution typically increases a molecule's lipophilicity (logP), which can improve its ability to cross biological membranes, a key factor for oral bioavailability and CNS-targeted drugs.[1][2]

-

Conformational Control: Beyond simple inductive effects, fluorine substitution introduces powerful stereoelectronic interactions that can lock the piperidine ring into a preferred conformation, a concept we will explore in detail next.[6][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scientificupdate.com [scientificupdate.com]

- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

Scale-Up Synthesis of cis-3,4-Difluoropiperidine Hydrochloride: A Detailed Protocol and Application Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into piperidine scaffolds is a powerful strategy in modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and central nervous system (CNS) penetration of drug candidates.[1] The cis-3,4-difluoropiperidine moiety, in particular, is a valuable building block for novel therapeutics. This application note provides a comprehensive guide to the scale-up synthesis of cis-3,4-difluoropiperidine hydrochloride. We present a robust and diastereoselective methodology centered on a dearomatization-hydrogenation (DAH) process, which avoids the use of hazardous traditional fluorinating agents and offers high efficiency for large-scale production. This document details the synthetic protocol, purification strategies, safety considerations, and characterization data, designed to be a self-validating system for researchers in drug development.

Introduction: The Strategic Value of Fluorinated Piperidines

Piperidines are among the most prevalent nitrogen-containing heterocycles found in FDA-approved pharmaceuticals.[2] When combined with fluorine, the second most common element in pharmaceuticals after hydrogen, the resulting fluorinated piperidines offer unique physicochemical properties. The strong C-F bond can block sites of metabolism, while the high electronegativity of fluorine can modulate the pKa of the piperidine nitrogen and influence conformational preferences, thereby improving receptor binding and selectivity.[1]

Specifically, the cis-stereochemistry of di-substituted piperidines can be critical for biological activity, with the defined spatial orientation of the fluorine atoms leading to favorable interactions with target proteins.[3][4] The hydrochloride salt form enhances the compound's stability and water solubility, making it ideal for pharmaceutical formulation.

Traditional synthetic routes to fluorinated piperidines often relied on harsh and hazardous reagents like diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄), which present significant challenges for scale-up due to safety concerns and low yields.[5] Modern approaches, such as the catalytic hydrogenation of readily available fluoropyridine precursors, offer a safer, more efficient, and highly diastereoselective alternative.[2][4] This guide focuses on such a state-of-the-art method.

Synthetic Strategy: A Diastereoselective Dearomatization-Hydrogenation (DAH) Approach

The chosen strategy involves a one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) of a protected 3,4-difluoropyridine precursor. This method is highly effective for producing all-cis-(multi)fluorinated piperidines.[4][6] The cis configuration is rationalized by a favorable dipole interaction where the fluorine atoms preferentially adopt an axial orientation in the resulting piperidine hydrochloride salt.[3]

The overall workflow is designed for efficiency and scalability, incorporating protection, the key DAH reaction, and a final deprotection/salt formation step that can be performed in a single pot, minimizing intermediate workups and purification steps.

Sources

- 1. CIS-3,5-DIFLUOROPIPERIDINE HYDROCHLORIDE [myskinrecipes.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scientificupdate.com [scientificupdate.com]